The parainfluenza 2 virus, classified under the family Paramyxoviridae, is a significant pathogen responsible for respiratory infections, particularly in children. The virus is enveloped and contains a negative-sense single-stranded RNA genome approximately 15,654 nucleotides long. It is categorized into two genera: Respirovirus (including types 1 and 3) and Rubulavirus (including types 2 and 4) . The L protein, or large protein, plays a crucial role in the virus's replication and transcription processes.
Human parainfluenza viruses are classified into four serotypes:
Among these, the parainfluenza 2 virus is particularly notable for its association with croup and other respiratory illnesses . The classification of these viruses is based on genetic and antigenic characteristics, with the genus Rubulavirus specifically encompassing the parainfluenza 2 virus .
The synthesis of the L protein involves the transcription of the viral RNA genome. The process begins when the viral nucleocapsid enters the host cell's cytoplasm. Here, the RNA-dependent RNA polymerase, which includes the L protein, facilitates the transcription of viral mRNA from the genomic RNA. This transcription process is critical for producing viral proteins necessary for replication .
The L protein functions as a key component of the viral polymerase complex. It interacts with other viral proteins such as the nucleocapsid protein and phosphoprotein to form a functional transcriptional machinery. The L protein also exhibits RNA-dependent RNA polymerase activity, essential for synthesizing new viral genomes .
The primary chemical reactions involving the L protein include its role in catalyzing the synthesis of complementary positive-sense RNA from negative-sense genomic RNA. This process involves several steps:
The enzymatic activity of the L protein relies on its structural integrity and interactions with other viral proteins, which stabilize its function during transcription and replication processes .
The mechanism by which the parainfluenza 2 virus operates involves several key steps:
The efficiency of this process is critical for viral propagation; studies have shown that mutations in the L protein can significantly impair virus replication .
Research on parainfluenza viruses, particularly focusing on their L protein, has significant implications:
Human Parainfluenza Virus Type 2 (HPIV-2) is an enveloped, single-stranded, negative-sense RNA virus classified within the Paramyxoviridae family. It belongs to the genus Rubulavirus, distinct from HPIV-1 and HPIV-3 (genus Respirovirus) based on antigenic and genetic characteristics [3] [4] [6]. The Rubulavirus genus also includes mumps virus and simian viruses (e.g., SV41), sharing conserved structural and functional features such as the hemagglutinin-neuraminidase (HN) glycoprotein and the presence of a V protein [2] [5]. HPIV-2 virions are pleomorphic, typically 150–250 nm in diameter, and characterized by surface projections of HN and fusion (F) glycoproteins [4] [7].
Table 1: Taxonomic Classification of HPIV Serotypes
Serotype | Genus | Genome Length (nt) | Key Accessory Protein |
---|---|---|---|
HPIV-1 | Respirovirus | ~15,600 | C protein |
HPIV-2 | Rubulavirus | 15,654 | V protein |
HPIV-3 | Respirovirus | ~15,500 | C/D proteins |
HPIV-4 | Rubulavirus | ~15,300 | V protein |
The HPIV-2 genome is 15,654 nucleotides in length, conforming to the "rule of six" (divisible by six), which is essential for efficient RNA replication [2] [4]. It comprises six genes arranged in the order 3′-N-P/V-M-F-HN-L-5′, encoding seven proteins:
The L protein (≈220 kDa) contains six conserved regions (CRI-VI) critical for polymerase activity. The C-terminus harbors a capping domain homologous to cellular capping enzymes, which binds GTP and forms a lysyl-GMP intermediate for mRNA capping [1].
HPIV-2 is a leading cause of acute respiratory tract infections in children, accounting for ~17% of hospitalizations for lower respiratory illnesses (e.g., croup, pneumonia) in children under 5 years [3] [6]. Key epidemiological features include:
Table 2: Clinical Impact of HPIV-2 by Population
Population | Primary Clinical Syndromes | Complications |
---|---|---|
Infants/Young children | Croup, Bronchiolitis | Hospitalization, Respiratory failure |
Immunocompromised | Pneumonia | Prolonged shedding, Fatal pneumonia |
Elderly | URI, Pneumonia | Exacerbation of COPD/Congestive heart failure |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1